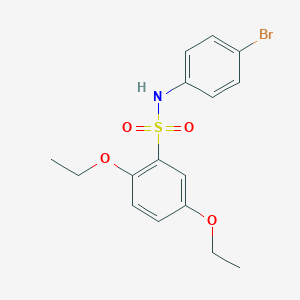
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamide, also known as Bromo-DragonFLY, is a chemical compound that belongs to the phenethylamine family. It is a potent hallucinogenic drug that is known for its long-lasting effects and high toxicity. Despite its potential for abuse, Bromo-DragonFLY has also been studied for its potential therapeutic applications in scientific research.
Mécanisme D'action
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is known to play a key role in the regulation of mood, perception, and cognition. By binding to this receptor, N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY can induce hallucinations, altered perception, and other psychoactive effects.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY has been found to have a range of biochemical and physiological effects on the body. It can cause changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. It has also been found to have neurotoxic effects, particularly at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY has several advantages for use in scientific research. It is a potent and long-lasting hallucinogen that can induce a range of psychoactive effects. It has also been found to have potential therapeutic applications for certain psychiatric disorders. However, N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY is also highly toxic and can cause serious health effects at high doses. It is also a controlled substance that requires strict regulation and handling.
Orientations Futures
There are several potential future directions for research on N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY. One area of focus could be on its potential therapeutic applications for psychiatric disorders, such as depression and anxiety. Another area of research could be on its mechanism of action and its effects on the central nervous system. Additionally, there is a need for further research on the toxicity and safety of N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY, particularly in terms of its potential for abuse and overdose.
Méthodes De Synthèse
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY can be synthesized through a multi-step process that involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with diethylamine, followed by the addition of lithium aluminum hydride and hydrochloric acid. The resulting compound can then be purified through recrystallization and chromatography.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamideFLY has also been studied for its potential use in the treatment of certain psychiatric disorders, such as depression and anxiety.
Propriétés
Formule moléculaire |
C16H18BrNO4S |
|---|---|
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2,5-diethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO4S/c1-3-21-14-9-10-15(22-4-2)16(11-14)23(19,20)18-13-7-5-12(17)6-8-13/h5-11,18H,3-4H2,1-2H3 |
Clé InChI |
LHKGTSCQQVYEAX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)Br |
SMILES canonique |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















